molecular formula C7H7ClINO B8505748 4-Chloro-2-iodo-6-methoxy-phenylamine

4-Chloro-2-iodo-6-methoxy-phenylamine

Cat. No.: B8505748
M. Wt: 283.49 g/mol
InChI Key: ZWPKPTXFSUGLMB-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-6-methoxy-phenylamine (CAS: 63069-48-7, synonyms: 4-chloro-2-iodoaniline, 4-chloro-2-iodophenylamine) is a halogenated aniline derivative with the molecular formula C₆H₅ClIN (excluding the methoxy group; full formula pending confirmation). Its structure features a benzene ring substituted with chlorine (position 4), iodine (position 2), and methoxy (position 6) groups . This compound’s unique electronic and steric profile, driven by the combination of electron-withdrawing halogens (Cl, I) and electron-donating methoxy (-OCH₃), makes it a candidate for applications in organic synthesis, pharmaceuticals, or materials science.

Properties

Molecular Formula

C7H7ClINO

Molecular Weight

283.49 g/mol

IUPAC Name

4-chloro-2-iodo-6-methoxyaniline

InChI

InChI=1S/C7H7ClINO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3

InChI Key

ZWPKPTXFSUGLMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)I)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 4-Chloro-2-iodo-6-methoxy-phenylamine with three related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (K) Notable Interactions/Applications
This compound Cl (4), I (2), -OCH₃ (6) C₇H₇ClINO* ~297.5* Amine, Methoxy, Halogens Not reported Potential pharmacophore or monomer for polymers (inferred)
4-Chloro-2-iodoaniline Cl (4), I (2) C₆H₅ClIN 269.47 Amine, Halogens Not reported Intermediate in organic synthesis
4-Chloro-2-methylbenzenamine (4-Chloro-ortho-toluidine) Cl (4), -CH₃ (2) C₇H₈ClN 141.60 Amine, Methyl Not reported Suspected carcinogen; industrial intermediate
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), -OCH₃ (5) C₅H₄Cl₂N₂O 195.01 Pyrimidine, Methoxy, Halogens 313–315 Pharmaceutical scaffold; crystal packing via Cl···N interactions
Key Observations:
  • Halogen vs. Alkyl Substituents : Compared to 4-Chloro-ortho-toluidine (methyl group at position 2), the iodine and methoxy substituents in the target compound increase molecular weight and steric bulk. Iodine’s polarizability may enhance reactivity in substitution reactions compared to methyl .
  • In pyrimidines, this substituent aids in forming hydrogen bonds or crystal packing interactions (e.g., Cl···N) .
  • Thermal Stability : The pyrimidine derivative (4,6-Dichloro-5-methoxypyrimidine) exhibits a higher melting point (313–315 K), likely due to strong intermolecular interactions, whereas aniline derivatives (e.g., 4-Chloro-2-iodoaniline) may have lower melting points due to reduced symmetry and weaker packing .

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